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CAS No.: 720-76-3

Cat. No.: B13767562

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Fluminorex, chemically known as 5-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine,

is a centrally acting sympathomimetic agent developed in the 1960s as an anorectic.[1] As a

member of the 2-amino-5-aryloxazoline class of compounds, it shares structural similarities

with other anorectics and stimulants such as aminorex. This technical guide provides a

comprehensive overview of the chemical structure, properties, and available pharmacological

data for fluminorex, intended for a scientific audience. All quantitative data are summarized in

structured tables, and where available, detailed experimental methodologies are provided.

Visualizations of key concepts are presented using Graphviz diagrams.

Chemical Structure and Identification
Fluminorex is a racemic mixture containing a single stereocenter.[1] Its structure features a

4,5-dihydro-1,3-oxazol-2-amine core with a 4-(trifluoromethyl)phenyl group at the 5-position.

Table 1: Chemical Identifiers for Fluminorex
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Identifier Value Reference

IUPAC Name

5-[4-

(trifluoromethyl)phenyl]-4,5-

dihydro-1,3-oxazol-2-amine

[2]

CAS Number 720-76-3 [2]

Molecular Formula C₁₀H₉F₃N₂O [2]

SMILES
C1C(OC(=N1)N)C2=CC=C(C=

C2)C(F)(F)F
[2]

InChI

InChI=1S/C10H9F3N2O/c11-

10(12,13)7-3-1-6(2-4-7)8-5-15-

9(14)16-8/h1-4,8H,5H2,

(H2,14,15)

[2]

InChIKey
NMGYDYBWRZHLHR-

UHFFFAOYSA-N
[2]

Physicochemical Properties
Experimental data on the physicochemical properties of fluminorex are limited. The following

table includes experimentally determined data where available, supplemented by computed

values from reputable databases.

Table 2: Physicochemical Properties of Fluminorex
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Property Value Data Type Reference

Molecular Weight 230.19 g/mol Computed [2]

Melting Point 148-150 °C Experimental

Boiling Point Not available -

Solubility Not available -

pKa Not available -

XLogP3-AA 1.6 Computed [2]

Hydrogen Bond Donor

Count
1 Computed [2]

Hydrogen Bond

Acceptor Count
3 Computed

Synthesis
The synthesis of fluminorex and related 2-amino-5-aryloxazolines was first described by Poos

et al. (1963). The general synthetic route involves the reaction of a substituted 2-amino-1-

phenylethanol with cyanogen bromide.

Experimental Protocol: Synthesis of Fluminorex
The following is a representative protocol based on the synthesis of 2-amino-5-aryloxazolines.

Starting Material: 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol.[1]

Reagent: Cyanogen bromide.[1]

Procedure:

A solution of 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol in a suitable solvent (e.g.,

methanol) is prepared.

The solution is cooled in an ice bath.
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A solution of cyanogen bromide in the same solvent is added dropwise to the cooled solution

of the amino alcohol.

The reaction mixture is stirred at a low temperature for a specified period, followed by stirring

at room temperature to allow for cyclization.

The reaction is monitored for completion (e.g., by thin-layer chromatography).

Upon completion, the solvent is removed under reduced pressure.

The residue is taken up in water and made basic with a suitable base (e.g., sodium

hydroxide solution).

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl

acetate).

The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g.,

magnesium sulfate), and filtered.

The solvent is evaporated under reduced pressure to yield the crude product.

The crude fluminorex is purified by recrystallization from an appropriate solvent system to

afford the final product.

2-amino-1-[4-(trifluoromethyl)phenyl]ethanol

Hydroxycyanamide Intermediate (not isolated)

Reaction in methanol

Cyanogen Bromide

FluminorexSpontaneous Cyclization

Click to download full resolution via product page

Caption: Synthetic pathway for Fluminorex.

Mechanism of Action and Pharmacology
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Fluminorex is classified as a centrally acting sympathomimetic agent with anorectic effects.[1]

Its mechanism of action is presumed to involve the modulation of monoamine neurotransmitter

systems, specifically the dopamine (DA), norepinephrine (NE), and serotonin (5-HT) pathways,

by interacting with their respective transporters (DAT, NET, and SERT). These transporters are

responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating

their signaling.

Compounds of this class can act as either reuptake inhibitors, blocking the transporter and

increasing the synaptic concentration of the neurotransmitter, or as releasing agents, promoting

the reverse transport of the neurotransmitter out of the presynaptic neuron.

Unfortunately, specific quantitative data on the binding affinities (Kᵢ) or inhibitory concentrations

(IC₅₀) of fluminorex at DAT, NET, and SERT are not available in the published literature. Such

data would be crucial for determining its potency and selectivity profile.

In Vitro Pharmacological Evaluation: A General Protocol
The following describes a general methodology for determining the binding affinity of a

compound like fluminorex for monoamine transporters using a radioligand binding assay.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of fluminorex for the human

dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, and hSERT).

Materials:

Cell membranes prepared from cell lines stably expressing hDAT, hNET, or hSERT.

Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for hDAT, [³H]nisoxetine for

hNET, [³H]citalopram for hSERT).

Fluminorex stock solution of known concentration.

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

Non-specific binding control (a high concentration of a known inhibitor for each transporter).

96-well microplates.
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Glass fiber filters.

Scintillation counter and scintillation fluid.

Procedure:

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding,

and a range of fluminorex concentrations.

Incubation: Add the cell membrane preparation, the specific radioligand, and either buffer (for

total binding), non-specific control, or a dilution of fluminorex to the appropriate wells.

Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a

sufficient time to reach equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-

specifically bound radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and

measure the radioactivity in a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the fluminorex
concentration.

Determine the IC₅₀ value (the concentration of fluminorex that inhibits 50% of the specific

radioligand binding) from the resulting sigmoidal curve using non-linear regression.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L]

is the concentration of the radioligand and Kᴅ is its dissociation constant for the

transporter.
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Caption: Radioligand binding assay workflow.

Structure-Activity Relationships and Anorectic
Activity
The anorectic activity of fluminorex and its analogs was evaluated by their ability to suppress

food consumption in rats. The following table summarizes the available data for fluminorex
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and related compounds from the foundational 1963 study.

Table 3: Anorectic Activity of Fluminorex and Analogs

Compound
Structure (Modification
from Fluminorex)

Anorectic Activity (ED₅₀,
mg/kg, oral) in Rats

Fluminorex - 1.8

Aminorex CF₃ group replaced by H 0.5

Clominorex CF₃ group replaced by Cl 0.6

Amphetamine HCl (Reference Compound) 15.8

Data extracted from Poos et al., J. Med. Chem., 1963, 6(3), 266-272.

The data indicates that the nature of the substituent on the phenyl ring significantly influences

anorectic potency. The unsubstituted phenyl ring (aminorex) and the chloro-substituted ring

(clominorex) result in higher potency compared to the trifluoromethyl-substituted fluminorex.

However, all three compounds are significantly more potent than amphetamine in this assay.

Chemical Structure

Anorectic Activity (ED50)

Fluminorex
(R = CF3)

1.8 mg/kg

Aminorex
(R = H)

0.5 mg/kg

Clominorex
(R = Cl)

0.6 mg/kg

Click to download full resolution via product page

Caption: Structure-activity relationship of anorectic potency.

Conclusion
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Fluminorex is a historically significant anorectic agent whose chemical structure and synthesis

are well-documented. Its pharmacological activity is understood to stem from its interaction with

monoamine transporter systems, consistent with its classification as a centrally acting

sympathomimetic. However, a detailed, quantitative understanding of its interaction with the

dopamine, norepinephrine, and serotonin transporters is lacking in the modern scientific

literature. Further research employing contemporary pharmacological assays would be

necessary to fully elucidate its potency, selectivity, and mechanism of action at the molecular

level. This would provide valuable insights for drug development professionals and researchers

interested in the structure-activity relationships of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Address: 3281 E Guasti Rd
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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